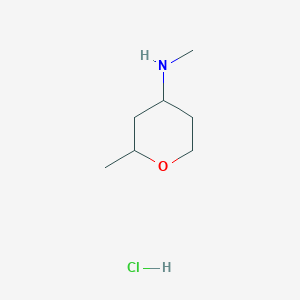

N,2-Dimethyloxan-4-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVPVHZUAAKFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Stereoselective Synthesis of N,2-Dimethyloxan-4-amine Core Structures

The creation of the N,2-Dimethyloxan-4-amine core with defined stereochemistry is a critical challenge. The substituents at the C2 and C4 positions of the oxane ring necessitate stereocontrolled synthetic methods to obtain the desired isomers.

Diastereoselective Pathways and Control Mechanisms

Diastereoselective synthesis of substituted oxanes often relies on cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, the synthesis of substituted tetrahydroisoquinoline-1-carboxylic acid has been achieved with high diastereoselectivity through a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This approach, which utilizes a chiral amine component, demonstrates how existing stereocenters can direct the formation of new ones in a heterocyclic system.

In the context of oxanes, substrate-controlled diastereoselective methods are paramount. For example, intramolecular cyclization reactions of acyclic precursors containing stereocenters can proceed with high diastereoselectivity. The facial bias imposed by existing stereocenters on the acyclic precursor guides the intramolecular attack to form the oxane ring, leading to a preferred diastereomer. While direct literature on N,2-Dimethyloxan-4-amine is scarce, the principles of diastereoselective synthesis of substituted cyclic ethers are well-established. For instance, the diastereoselective synthesis of spiroindolines has been achieved with greater than 98% diastereoselectivity via intramolecular Mizoroki–Heck annulations. diva-portal.org

Key factors influencing diastereoselectivity include the nature of the substituents, the reaction conditions, and the presence of chelating metals that can organize the transition state. In the synthesis of thiopyran derivatives, the ability of N-sulfinyl dienophiles to chelate to Ti²⁺ or Sn²⁺ significantly enhances the regioselectivity and diastereoselectivity of [4+2] cycloaddition reactions. nih.gov

Enantioselective Syntheses of Oxane Derivatives

Enantioselective synthesis provides a pathway to specific enantiomers of chiral molecules. While direct enantioselective methods for N,2-Dimethyloxan-4-amine are not explicitly detailed in the literature, several strategies for the enantioselective synthesis of related oxane and oxetane (B1205548) derivatives have been developed. One notable approach is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide to form oxetanes bearing all-carbon quaternary stereocenters. nih.govnih.gov This method highlights the power of transition metal catalysis in achieving high enantioselectivity.

Another strategy involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization to produce enantioenriched 2-aryl-substituted oxetanes with enantiomeric excesses ranging from 79-89%. acs.org Furthermore, highly substituted fluorinated oxetanes have been synthesized with excellent diastereomeric ratios and enantiomeric excesses using a chiral N-heterocyclic carbene (NHC) catalyst in a formal [2+2] cycloaddition, followed by reduction and cyclization. acs.org The development of enantioselective syntheses of chiral chroman derivatives via an oxa-Michael-Michael cascade reaction using a bifunctional thiourea (B124793) organocatalyst has also been reported, achieving excellent enantioselectivities (up to >99%). researchgate.net

These examples underscore the potential for developing an enantioselective synthesis of the N,2-Dimethyloxan-4-amine core, likely involving asymmetric catalysis to set the key stereocenters.

Application of Chiral Auxiliaries and Ligands in Stereocontrol

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new stereocenter. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

Oxazolidinones, for example, are widely used chiral auxiliaries. williams.edu In the synthesis of complex molecules, N-acyl derivatives of oxazinanones undergo stereoselective enolate alkylation reactions, with high stereoselectivities being observed. nih.gov This demonstrates how a chiral auxiliary can effectively control the stereochemical outcome of a reaction. The synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid utilized (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as a chiral amine component to direct stereoselectivity. nih.gov

In addition to chiral auxiliaries, chiral ligands are crucial in asymmetric catalysis. The choice of ligand in a metal-catalyzed reaction can profoundly influence the enantioselectivity of the transformation. For instance, in the catalytic amination of ketones, a Zn–ProPhenol catalyst has been used for the direct asymmetric amination of unactivated aryl and vinyl ketones, constructing tri- and tetrasubstituted N-containing stereocenters with high enantioselectivities. nih.gov The success of these reactions often hinges on the ability of the chiral ligand to create a chiral environment around the metal center, thereby directing the approach of the reactants.

Functionalization and Derivatization Strategies for the Amine Moiety

Once the stereochemically defined 2-methyloxan-4-one (B170226) core is synthesized, the next critical step is the introduction of the N-methylamine group at the C4 position. Catalytic amination and reductive amination are two prominent strategies for this transformation.

Catalytic Amination Reactions

Catalytic amination offers a direct and efficient method for the formation of C-N bonds. The direct catalytic enantioselective α-amination of carbonyl compounds has proven to be a valuable strategy for accessing molecules with tetrasubstituted N-containing stereogenic centers. nih.gov A Zn–ProPhenol catalyzed direct amination of α-branched and unbranched ketones has been reported to produce α-amino carbonyl and β-amino alcohol products with high enantioselectivities. nih.gov This methodology is particularly relevant as it can be applied to cyclic ketones for the construction of stereogenic centers. nih.gov

The proposed catalytic cycle for this transformation involves the deprotonation of the ketone by a dinuclear Zn–ProPhenol catalyst, followed by bidentate coordination of the electrophilic nitrogen source. This setup facilitates a stereoselective attack on the enolate, leading to the desired amino product. nih.gov Such a strategy could potentially be adapted for the amination of a 2-methyloxan-4-one precursor.

| Catalyst | Substrate | Nitrogen Source | Product | Yield (%) | ee (%) |

| Zn-ProPhenol | 2-methyl-1-indanone | Di-tert-butyl azodicarboxylate | α-amino indanone | 95 | 98 |

| Zn-ProPhenol | 7-fluorotetralone | Di-tert-butyl azodicarboxylate | α-amino tetralone | 99 | 98 |

Table 1: Representative Examples of Zn-ProPhenol Catalyzed Direct Asymmetric Amination of Ketones. nih.gov

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. frontiersin.orgorganic-chemistry.orgyoutube.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgyoutube.com For the synthesis of N,2-Dimethyloxan-4-amine, a 2-methyloxan-4-one precursor would be reacted with methylamine (B109427), followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a classic choice due to its selectivity for reducing the protonated imine over the ketone starting material. youtube.comkoreascience.kr Borohydride exchange resin (BER) has also been shown to be an effective and convenient reducing agent for the reductive amination of aldehydes and ketones with dimethylamine (B145610), offering the advantage of a simple work-up procedure. koreascience.kr More recently, α-picoline-borane has been used as a reducing agent in the presence of acetic acid. organic-chemistry.org

Catalytic reductive amination, which utilizes molecular hydrogen or a transfer hydrogen source, is an attractive "green" alternative. frontiersin.orgnih.gov Numerous catalytic systems based on both noble and non-noble metals have been developed for this purpose. nih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) |

| Cyclohexanone | Dimethylamine | Borohydride Exchange Resin | N,N-Dimethylcyclohexylamine | 95 |

| Benzaldehyde | Dimethylamine | Borohydride Exchange Resin | N,N-Dimethylbenzylamine | 98 |

| 2-Heptanone | Dimethylamine | Borohydride Exchange Resin | N,N-Dimethyl-2-heptylamine | 68 |

Table 2: Examples of Reductive Amination using Borohydride Exchange Resin. koreascience.kr

Nucleophilic Substitution Reactions Involving Amine Hydrochlorides

Nucleophilic substitution is a foundational method for the formation of amines. This approach typically involves the reaction of an alkyl halide with ammonia (B1221849) or a primary amine, where the nitrogen atom acts as the nucleophile. studymind.co.uksavemyexams.com In the context of synthesizing N,2-Dimethyloxan-4-amine, a suitable precursor would be an oxane ring with a leaving group (e.g., a halogen or sulfonate ester) at the C-4 position. This electrophilic center would then be targeted by an appropriate amine.

A common challenge in using ammonia or primary amines is the potential for multiple substitutions, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. studymind.co.ukchemguide.co.uk The initially formed primary amine can act as a nucleophile itself, reacting with another molecule of the alkyl halide. chemguide.co.uk To favor the formation of the desired primary amine, a large excess of the ammonia nucleophile is often employed. savemyexams.comchemguide.co.uk

The reaction proceeds via the attack of the nitrogen's lone pair on the electrophilic carbon, displacing the leaving group. chemguide.co.uk The initial product is an ammonium salt, which is then deprotonated, often by another molecule of the amine acting as a base, to yield the free amine. chemguide.co.uklibretexts.org The amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. orgsyn.orgchemicalbook.com For instance, the synthesis of N,N-Dimethylpiperidin-4-amine has been achieved through reductive amination of a piperidone precursor with dimethylamine hydrochloride, followed by treatment with HCl. chemicalbook.com

Ring Closure and Cyclization Approaches in Oxane-Amine Synthesis

The construction of the oxane ring is a critical aspect of synthesizing N,2-Dimethyloxan-4-amine. Various ring-closure or cyclization strategies can be employed to form the heterocyclic core. These methods often build the ring from acyclic precursors containing the necessary functional groups.

One powerful technique for forming cyclic structures is ring-closing metathesis (RCM), which is particularly effective for creating unsaturated heterocycles that can be subsequently reduced to their saturated counterparts. nih.gov This strategy would involve an acyclic diene precursor containing a nitrogen atom, which upon exposure to a suitable catalyst (e.g., a ruthenium alkylidene), undergoes intramolecular cyclization. nih.gov

Other cyclization strategies include intramolecular nucleophilic substitution reactions. For example, a patent describes the synthesis of a substituted 1,4-dioxane (B91453) ring via a closed-loop reaction of (S)-3-(2-chlorooxethyl)-1-chloropropane-2-alcohol under the action of carbonate. google.com A similar strategy could be envisioned for an oxane ring, where an acyclic precursor with a hydroxyl group and a leaving group at appropriate positions cyclizes to form the desired ring. Multicomponent reactions also offer an efficient pathway to highly functionalized cyclic amines, including piperidines, by combining several starting materials in a single step. mdpi.com Furthermore, [4+1] cycloaddition reactions using in-situ generated ortho-quinone methides with isocyanides have been developed for constructing benzofuran (B130515) scaffolds, highlighting the diverse possibilities in heterocyclic synthesis. nih.gov

Curtius Rearrangement and Related Transformations to Amine Hydrochlorides

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govorganic-chemistry.org This transformation is particularly valuable because it avoids the formation of secondary and tertiary amine byproducts and proceeds with complete retention of the stereochemical configuration of the migrating group. nih.gov

The process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate, upon heating, undergoes rearrangement to form an isocyanate, releasing nitrogen gas. organic-chemistry.orgchemistrysteps.com The resulting isocyanate is a key intermediate that can be hydrolyzed with aqueous acid to yield the primary amine (via an unstable carbamic acid intermediate) and carbon dioxide. organic-chemistry.orgnih.gov The amine is typically formed as its ammonium salt, which upon treatment with hydrochloric acid, would yield the desired amine hydrochloride. nih.gov

For the synthesis of N,2-Dimethyloxan-4-amine, this strategy would involve a precursor molecule, such as 2-methyl-oxane-4-carboxylic acid. This precursor would undergo the Curtius rearrangement to install the amine group at the C-4 position. The reaction's tolerance for various functional groups makes it a robust choice in complex molecule synthesis. nih.govnih.gov A patent for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine describes a four-step Curtius rearrangement sequence, demonstrating its industrial applicability. google.com

Sustainable and Green Chemistry Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. Green chemistry principles, such as the use of solvent-free conditions, catalyst-free reactions, and alternative energy sources like microwaves, are being integrated into the synthesis of complex molecules, including amine hydrochlorides.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic or harmful substances. acs.org Solvent-free, or solid-state, reactions can also lead to improved reaction efficiency by increasing the concentration of reactants. acs.org

A metal-free and solvent-free C-N coupling protocol has been developed for the synthesis of heteroaryl amines and their hydrochlorides. acs.orgacs.org In this method, the amine reactant serves a dual role as both a nucleophile and a base, eliminating the need for an external base and solvent. acs.org Such approaches are highly desirable as they align with the principles of green and sustainable chemistry. mdpi.comacs.org The application of these conditions to the synthesis of oxane-amines could significantly reduce the environmental impact of the manufacturing process.

Catalyst-Free Synthetic Developments

The development of catalyst-free reactions is another key area in green chemistry, as it avoids the use of often expensive, toxic, and difficult-to-remove metal catalysts. While many C-N bond-forming reactions rely on catalysis, catalyst-free alternatives are emerging.

For example, a one-pot, catalyst-free synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been reported, proceeding efficiently in absolute ethanol (B145695) by simply reacting an equimolar mixture of the starting materials. mdpi.com Similarly, the development of external-base-free and metal-free C–N coupling protocols showcases the potential for catalyst-free amine synthesis. acs.org These developments suggest that catalyst-free approaches could be developed for the nucleophilic substitution or cyclization steps in the synthesis of N,2-Dimethyloxan-4-amine, simplifying purification and reducing costs.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reactions and improving outcomes. nih.govmdpi.com Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. mdpi.comarkat-usa.orgwjarr.com

This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including oxazine (B8389632) and oxadiazole derivatives. nih.govarkat-usa.orgwjarr.com Reactions that might take hours under conventional conditions can often be completed in minutes with microwave assistance. arkat-usa.org For instance, the synthesis of 3-hydroxy-2-oxindoles via decarboxylative condensation was achieved in 5-10 minutes with high yields using microwave activation. mdpi.com The application of microwave technology to the synthesis of N,2-Dimethyloxan-4-amine could offer significant advantages in terms of speed and efficiency. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Oxazine Synthesis | Hours | Minutes | Higher yields, less byproducts | arkat-usa.org |

| Oxadiazole Synthesis | N/A | 3-4 min | High yields | nih.gov |

| 2-Oxindole Synthesis | N/A | 5-10 min | Up to 98% yield | mdpi.com |

| Cyclic Amine Synthesis | N/A | ~20 min | Efficient, one-pot | mdpi.com |

Optimization of Reaction Conditions and Yield Enhancements

A thorough review of the scientific literature indicates that specific studies detailing the optimization of reaction conditions and yield enhancements for the synthesis of N,2-Dimethyloxan-4-amine;hydrochloride have not been extensively published. However, based on established principles for the synthesis of related cyclic secondary amines, the optimization of key reaction parameters is crucial for achieving high yields and purity. The primary synthetic routes amenable to optimization for this target compound are the reductive amination of a ketone precursor and the catalytic hydrogenation of an oxime intermediate.

Reductive Amination of 2-Methyloxan-4-one

Reductive amination is a widely employed method for the formation of amines from a carbonyl compound and an amine. In the context of synthesizing N,2-Dimethyloxan-4-amine, this would involve the reaction of 2-methyloxan-4-one with methylamine in the presence of a suitable reducing agent. The optimization of this process would focus on several key variables to maximize the formation of the desired secondary amine and minimize side products.

Key parameters for optimization include the choice of reducing agent, with common options being sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. Each of these reagents has a different reactivity profile and tolerance for other functional groups. The solvent choice is also critical, with solvents like methanol, ethanol, or dichloromethane (B109758) often being used. The temperature and pH of the reaction mixture would also be carefully controlled to optimize the rate of imine formation and subsequent reduction.

A hypothetical optimization study for the reductive amination of 2-methyloxan-4-one might explore the conditions outlined in the following table:

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium triacetoxyborohydride | Dichloromethane | 25 | 12 | Data Not Available |

| 2 | Sodium cyanoborohydride | Methanol | 25 | 24 | Data Not Available |

| 3 | H₂ (50 psi), Pd/C | Ethanol | 50 | 8 | Data Not Available |

| 4 | Sodium triacetoxyborohydride | Tetrahydrofuran | 0-25 | 18 | Data Not Available |

Catalytic Hydrogenation of 2-Methyloxan-4-one Oxime

An alternative and robust method for the synthesis of N,2-Dimethyloxan-4-amine involves the formation of an oxime from 2-methyloxan-4-one, followed by catalytic hydrogenation. The optimization of this two-step process would focus on maximizing the yield and purity at each stage.

The formation of 2-methyloxan-4-one oxime from the corresponding ketone and hydroxylamine (B1172632) hydrochloride is typically a high-yielding reaction. However, the subsequent hydrogenation of the oxime to the primary amine is a critical step that requires careful optimization. Key parameters to be investigated include the choice of catalyst (e.g., Palladium on carbon, Platinum oxide, Raney Nickel), hydrogen pressure, reaction temperature, and solvent. The selection of these parameters can significantly influence the reaction rate, selectivity, and the formation of byproducts.

A potential optimization study for the catalytic hydrogenation of 2-methyloxan-4-one oxime might investigate the following conditions:

| Entry | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | Methanol | 50 | 25 | Data Not Available |

| 2 | Platinum(IV) oxide | Ethanol/Acetic Acid | 60 | 40 | Data Not Available |

| 3 | Raney Nickel | Ethanol/Ammonia | 100 | 80 | Data Not Available |

| 4 | 5% Rh/Al₂O₃ | Tetrahydrofuran | 80 | 60 | Data Not Available |

Following the successful synthesis and purification of N,2-Dimethyloxan-4-amine, the final step would involve its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent, leading to the precipitation of the desired salt.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Detailed experimental NMR data for N,2-Dimethyloxan-4-amine;hydrochloride is not available in the public domain. A comprehensive analysis requires specific spectral data which could not be sourced.

Specific ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and coupling constants (J), are necessary for the complete structural elucidation of this compound. This information is currently unavailable.

The analysis of connectivity and relative stereochemistry through 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY is contingent on the availability of the corresponding experimental spectra. As these are not publicly accessible, a detailed interpretation cannot be provided.

A complete and accurate assignment of proton and carbon signals is not possible without the actual experimental NMR data.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

While theoretical mass-to-charge ratios can be calculated, a detailed analysis of fragmentation pathways requires experimental mass spectrometry data, which is not publicly available for this compound.

Experimental HRMS data is required to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Such data could not be located.

Tandem MS (MS/MS) experiments are crucial for elucidating the fragmentation pathways and confirming the connectivity of the molecule. The absence of this data precludes a detailed structural analysis based on fragmentation patterns.

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination

No published studies detailing the single-crystal X-ray diffraction of this compound were found. Such an analysis would be required to definitively determine its absolute stereochemistry and three-dimensional crystal lattice structure.

Without a solved crystal structure from XRD analysis, empirical data on bond lengths, bond angles, and dihedral angles for this compound cannot be provided. This information is foundational for understanding the molecule's precise geometry and conformational preferences.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Specific Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. While general vibrational frequencies for secondary amines, ether linkages (C-O-C), and C-H bonds are known, a detailed table of characteristic peaks and their assignments for this specific compound cannot be compiled. nii.ac.jpamericanpharmaceuticalreview.comnih.gov A theoretical analysis would predict characteristic bands, but experimental data is required for definitive functional group identification and structural confirmation.

Chromatographic Methods for Purity Assessment and Mixture Analysis

No specific, validated chromatographic methods developed exclusively for this compound have been published. The following sections describe the general applicability of these techniques for similar amine compounds. h-brs.dehelsinki.fi

There are no documented Gas Chromatography (GC) methods for the analysis of this compound. For GC analysis of amines, derivatization is often employed to improve volatility and peak shape. h-brs.de However, specific parameters such as the column type, temperature program, and detector conditions for this compound are not established.

A validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment and quantitation of this compound is not available in the scientific literature. Developing such a method would involve selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV, MS) to achieve effective separation and quantification. google.comptfarm.plresearchgate.net

While Thin-Layer Chromatography (TLC) is a standard technique for monitoring the progress of organic reactions, no specific TLC systems (stationary phase and mobile phase) have been reported for tracking the synthesis or degradation of this compound. rsc.orgthieme.deresearchgate.net The selection of an appropriate solvent system would be necessary to differentiate the target compound from starting materials and byproducts.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for exploring the molecular properties of N,2-Dimethyloxan-4-amine;hydrochloride from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. mdpi.comresearchgate.net For this compound, calculations, typically employing a functional such as B3LYP with a 6-311++G(d,p) basis set, are performed to determine the molecule's most stable three-dimensional geometry. researchgate.netopenaccesspub.org This process, known as geometry optimization, identifies the lowest energy arrangement of the atoms.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-O (oxane ring) | 1.43 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-O-C (oxane ring) | 112.5° |

| Bond Angle | C-N-H (amine) | 110.0° |

| Dihedral Angle | C-C-C-C (oxane ring) | -55.0° (Chair conformation) |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, analysis of the FMOs would reveal that the HOMO is likely localized on the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO would be distributed more across the molecular framework. The energy gap would provide a quantitative measure of the molecule's kinetic stability and its tendency to undergo electronic transitions. From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further characterize its reactivity. nih.govdergipark.org.tr

| Property | Symbol | Value (Illustrative) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | 0.5 eV |

| Energy Gap | ΔE | 7.0 eV |

| Chemical Hardness | η | 3.5 eV |

| Electronic Chemical Potential | μ | -3.0 eV |

| Electrophilicity Index | ω | 1.29 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. openaccesspub.orgresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface, using a color spectrum to denote different potential values. Red indicates regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the oxane ring and the nitrogen atom of the amine group. The most positive potential (blue) would be located on the hydrogen atoms, particularly the acidic proton associated with the hydrochloride salt and the hydrogens of the amine group. This visualization provides an intuitive guide to the molecule's reactive behavior and intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic structure by examining charge delocalization and orbital interactions. acadpubl.euaimspress.com It quantifies the stabilization energy, E(2), associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. aimspress.com Higher E(2) values indicate stronger interactions and greater molecular stability. acadpubl.eu

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would include the delocalization of the lone pair electrons from the nitrogen atom (nN) and the oxygen atom (nO) into adjacent anti-bonding orbitals (e.g., σ* C-C or σ* C-H). These interactions contribute significantly to the stability of the molecule. wisc.edu Concurrently, Natural Population Analysis (NPA) provides a more robust calculation of the net atomic charges on each atom compared to other methods, offering a clearer picture of the charge distribution.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-C) | 3.5 |

| LP(1) O | σ(C-C) | 2.1 |

| σ(C-H) | σ*(C-N) | 1.8 |

Analysis of the molecular wavefunction provides access to a wide range of electronic properties. For a molecule composed of light elements such as carbon, nitrogen, oxygen, hydrogen, and chlorine, relativistic effects are generally negligible and are not considered in standard quantum chemical investigations. The focus remains on properties derived from the non-relativistic Schrödinger equation, which are accurately described by methods like DFT.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and the flexibility of the molecule, allowing for the exploration of its conformational landscape. nih.gov

For this compound, MD simulations would be used to study the flexibility of the oxane ring and the rotation of its substituents. The oxane ring can interconvert between different conformations, such as the stable chair form and higher-energy boat or twist-boat forms. The simulation would map the energy surface associated with these conformations, identifying the most populated (lowest energy) states and the energy barriers for conversion between them. This information is crucial for understanding how the molecule's shape fluctuates in a dynamic environment and how it might adapt its conformation to interact with other molecules. nih.gov The simulations would likely confirm a strong preference for a chair conformation, with the bulky substituents occupying equatorial positions to minimize steric hindrance.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound would fundamentally rely on quantum mechanical calculations, primarily using Density Functional Theory (DFT). This approach has become a standard tool for obtaining accurate predictions of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

The process would begin with the optimization of the molecule's three-dimensional geometry. Different stereoisomers of this compound would be considered to identify the most stable conformation. Following geometry optimization, the spectroscopic parameters would be calculated.

For NMR spectroscopy , the Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate the magnetic shielding tensors of atomic nuclei. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for the most stable conformer of this compound is presented below. These values are representative of what a DFT calculation might produce.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound (Calculated using a representative DFT functional and basis set, referenced to TMS)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 75.2 | 3.85 |

| C3 | 35.8 | 1.90 (ax), 2.15 (eq) |

| C4 | 58.9 | 3.50 |

| C5 | 36.1 | 1.85 (ax), 2.10 (eq) |

| C6 | 68.4 | 3.95 (ax), 4.10 (eq) |

| N-CH₃ | 33.5 | 2.80 |

| 2-CH₃ | 18.7 | 1.25 |

For vibrational spectroscopy (IR and Raman) , the calculation of the harmonic vibrational frequencies is performed after geometry optimization. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities provide a theoretical vibrational spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Algorithm Development for Advanced Quantum Chemical Methods

Research in this area for a molecule like this compound would focus on improving the accuracy and efficiency of quantum chemical calculations. While standard DFT methods are powerful, there is ongoing development of more advanced algorithms.

For heterocyclic amines, challenges can arise in accurately describing non-covalent interactions, protonation states, and conformational energies. Advanced quantum chemical methods that could be developed or refined for such systems include:

Double-Hybrid DFT Functionals: These functionals incorporate a portion of electron correlation energy from wave function theory methods (like Møller-Plesset perturbation theory), often leading to more accurate results for systems where standard DFT functionals may be insufficient.

Explicitly Correlated Methods (F12): These methods accelerate the convergence of the calculated energy with respect to the basis set size, allowing for highly accurate results with more manageable computational cost.

Machine Learning Potentials: By training machine learning models on high-level quantum chemical data, it is possible to develop potentials that can predict energies and forces with quantum mechanical accuracy but at a fraction of the computational cost. This would be particularly useful for exploring the conformational space or simulating the dynamics of this compound.

The development of such algorithms would be benchmarked against either high-level theoretical calculations (e.g., Coupled Cluster methods) or, where available, precise experimental data for related molecules.

Solvation Effects in Theoretical Calculations

The properties of this compound in a solution are expected to differ significantly from the gas phase due to interactions with solvent molecules. Theoretical calculations can account for these solvation effects using various models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. The solute is placed in a cavity within this dielectric, and the solute-solvent interactions are calculated based on the polarization of the continuum.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the explicit description of specific interactions, such as hydrogen bonding. Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is represented by a continuum model.

The impact of solvation on the predicted spectroscopic parameters can be significant. For instance, the NMR chemical shifts of protons attached to or near the nitrogen and oxygen atoms would be particularly sensitive to the solvent environment due to hydrogen bonding and changes in the electronic structure.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) of this compound in Different Solvents (Illustrating the potential impact of solvation)

| Proton | Gas Phase | Chloroform (CDCl₃) | Water (H₂O) |

| H4 (on C4) | 3.35 | 3.50 | 3.65 |

| H on N⁺ | 8.50 | 9.20 | 10.5 |

| H on 2-CH₃ | 1.20 | 1.25 | 1.30 |

These hypothetical data illustrate that polar solvents would be expected to have a more pronounced effect on the chemical shifts of protons involved in hydrogen bonding or located in polar regions of the molecule. Theoretical studies would aim to quantify these shifts and provide a deeper understanding of the solute-solvent interactions at a molecular level.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Amine and Oxane Reactions

The principal mechanistic pathways for N,2-Dimethyloxan-4-amine involve the lone pair of electrons on the nitrogen atom. As a secondary amine, it readily participates in nucleophilic substitution and nucleophilic addition reactions. youtube.comyoutube.com Common transformations include N-alkylation and N-acylation.

In N-alkylation, the amine attacks an electrophilic carbon, such as in an alkyl halide, through an SN2 mechanism. libretexts.org This results in the formation of a tertiary ammonium (B1175870) salt, which can then be deprotonated to yield the corresponding tertiary amine.

N-acylation occurs when the amine reacts with acylating agents like acyl chlorides or anhydrides. This proceeds via a nucleophilic addition-elimination mechanism, where the amine first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, resulting in the formation of an amide.

The oxane ring is generally unreactive under typical amination conditions due to the stability of the ether linkages. Ring-opening reactions would require harsh conditions, such as strong acids, which are not characteristic of the standard reactions involving the amine moiety. Therefore, the oxane structure typically remains intact, functioning as a bulky substituent that influences the reactivity of the amine group.

Nucleophilic Reactivity of the Amine Moiety

The secondary amine group in N,2-Dimethyloxan-4-amine is a strong nucleophile. youtube.com The nucleophilicity of amines is largely dependent on the availability of the nitrogen's lone pair of electrons. In general, the nucleophilicity of amines follows the trend: secondary amine > primary amine > ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the two alkyl groups (the methyl group and the oxane ring) attached to the nitrogen, which increases the electron density on the nitrogen atom.

However, this enhanced electronic effect can be counteracted by steric hindrance. masterorganicchemistry.com The amine's reactivity is sensitive to the size of the electrophile and the steric bulk around the nitrogen atom itself. The presence of the methyl group and the equatorially or axially positioned oxane ring creates a specific steric environment that modulates its ability to attack sterically hindered electrophiles. researchgate.net Its reactivity is thus a balance between electronic activation and steric limitation.

| Amine Type | General Structure | Relative Nucleophilicity | Key Factors |

|---|---|---|---|

| Primary | R-NH₂ | Moderate | One electron-donating alkyl group; minimal steric hindrance. |

| Secondary | R₂-NH | High | Two electron-donating alkyl groups; moderate steric hindrance. |

| Tertiary | R₃-N | Low (in substitution) | Three electron-donating groups, but significant steric hindrance often makes it a better base than a nucleophile. masterorganicchemistry.com |

| Ammonia | NH₃ | Low | No electron-donating groups; minimal steric hindrance. |

Acid-Base Equilibria and Protonation States of the Hydrochloride Salt

As a hydrochloride salt, N,2-Dimethyloxan-4-amine exists in its protonated, or conjugate acid, form. In this state, the nitrogen atom bears a positive charge, and its lone pair is unavailable for nucleophilic attack. The compound is an N,2-dimethyloxan-4-ammonium chloride.

The amine can be liberated from its salt form by treatment with a base. The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid.

R₂NH₂⁺Cl⁻ + B⁻ ⇌ R₂NH + B-H + Cl⁻ (where B⁻ is a base)

The basicity of the free amine (and conversely, the acidity of its conjugate acid) is influenced by the electronic effects of its substituents. The two alkyl groups on the nitrogen are electron-donating, which increases the stability of the positively charged conjugate acid, making the amine a relatively strong base compared to ammonia. masterorganicchemistry.com The pKa value of its conjugate acid is expected to be in the typical range for secondary ammonium ions, approximately 10-11. For the amine to act as a nucleophile, the pH of the reaction medium must be high enough to deprotonate a significant fraction of the ammonium salt into the free amine form.

Investigation of Key Reaction Intermediates

The investigation of reaction intermediates for reactions involving N,2-Dimethyloxan-4-amine relies on established principles of amine chemistry and modern analytical techniques.

Tetrahedral Intermediates : In acylation reactions, the initial nucleophilic attack of the amine on the carbonyl group of an acyl chloride or anhydride (B1165640) generates a transient tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen and a positively charged nitrogen. Its collapse leads to the elimination of the leaving group and the formation of the final amide product. While generally too unstable to isolate, the existence of such intermediates is well-established in mechanistic studies of acylation.

Ammonium Salts : During N-alkylation with an alkyl halide, the direct product of the nucleophilic substitution is a tri-substituted ammonium salt. libretexts.orgchemguide.co.uk This species is a stable intermediate that can often be observed or isolated before a subsequent deprotonation step yields the neutral tertiary amine product.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for identifying these intermediates. For instance, changes in the chemical shifts of protons and carbons near the nitrogen atom in NMR spectra can provide evidence for protonation or the formation of new C-N bonds. d-nb.info In more advanced studies, techniques like stopped-flow spectroscopy can be used to observe short-lived intermediates in rapid reactions. researchgate.net

Influence of Steric and Electronic Factors on Reactivity

The reactivity of N,2-Dimethyloxan-4-amine is finely tuned by a combination of steric and electronic factors.

Electronic Factors:

Inductive Effect : The methyl group and the carbon atom of the oxane ring are both alkyl groups that exert a positive inductive effect (+I). They donate electron density toward the nitrogen atom, increasing its basicity and nucleophilicity compared to ammonia. msu.edu

Ether Oxygen : The oxygen atom within the oxane ring is electron-withdrawing and could potentially exert a negative inductive effect (-I). However, due to its distance from the amine nitrogen (separated by at least two carbon atoms), this effect is generally considered to be weak and has a minimal impact on the amine's reactivity.

Steric Factors:

Substituents on Nitrogen : The methyl group on the nitrogen provides more steric bulk than a hydrogen atom, which can hinder reactions with bulky electrophiles.

Oxane Ring : The oxane ring itself is a large substituent. The conformation of the ring (chair form) and whether the amino group is in an axial or equatorial position will significantly affect the accessibility of the nitrogen's lone pair.

2-Position Methyl Group : The methyl group at the 2-position of the oxane ring adds considerable steric hindrance, particularly if it is in a cis-relationship to the amine at the 4-position. This can create a sterically crowded environment that may slow reaction rates compared to less substituted cyclic amines. bath.ac.uk

The balance between these effects determines the ultimate reactivity. While electronically activated, the compound's nucleophilicity may be attenuated in reactions with sterically demanding substrates due to the cumulative steric hindrance from its substituents. researchgate.net

| Factor | Type | Influence on N,2-Dimethyloxan-4-amine | Effect on Reactivity |

|---|---|---|---|

| N-Methyl Group | Electronic (+I) | Increases electron density on nitrogen. | Increases nucleophilicity and basicity. |

| N-Methyl Group | Steric | Adds bulk around the nitrogen. | Decreases reactivity with sterically hindered electrophiles. |

| Oxane Ring (at C4) | Electronic (+I) | Increases electron density on nitrogen. | Increases nucleophilicity and basicity. |

| Oxane Ring (at C4) | Steric | Large, conformationally restricted substituent. | Hinders approach of reagents to the nitrogen lone pair. |

| Oxane Ring (at C2-Methyl) | Steric | Adds significant bulk to the heterocyclic ring. | Can further restrict access to the reactive amine center. bath.ac.uk |

Stereochemical Implications in Reaction Mechanisms

N,2-Dimethyloxan-4-amine possesses at least two stereocenters: at the C2 and C4 positions of the oxane ring. This introduces significant stereochemical considerations into its reactions. The compound can exist as different diastereomers (e.g., cis or trans with respect to the substituents at C2 and C4).

The pre-existing stereochemistry of the molecule will influence the trajectory of an incoming electrophile. The bulky oxane ring and its substituents will direct the attack on the amine nitrogen to the less sterically hindered face. If a reaction at the nitrogen or an adjacent atom creates a new stereocenter, the formation of one diastereomer over another may be favored (diastereoselective reaction).

For example, in an N-alkylation reaction with a chiral alkyl halide, the reaction of a single enantiomer of N,2-Dimethyloxan-4-amine would lead to the formation of two diastereomeric tertiary ammonium salts, likely in unequal amounts. The ratio of these products would depend on the steric interactions in the transition state of the SN2 reaction. Understanding these stereochemical outcomes is critical in synthetic applications where precise three-dimensional structures are required. bath.ac.uknih.gov

Applications As Synthetic Precursors and Building Blocks

Incorporation into Complex Heterocyclic Frameworks

The inherent structure of N,2-Dimethyloxan-4-amine hydrochloride, featuring a pre-formed tetrahydropyran (B127337) ring, provides a convenient scaffold for the synthesis of more complex heterocyclic systems. The secondary amine group serves as a reactive handle for a variety of chemical transformations, enabling its annulation into fused or spirocyclic architectures.

While specific examples detailing the direct use of N,2-Dimethyloxan-4-amine hydrochloride are not extensively documented in publicly available literature, the general reactivity of cyclic amines is well-established. For instance, the amine functionality can readily participate in reactions such as Pictet-Spengler or Bischler-Napieralski type cyclizations when tethered to an appropriate aromatic or carbonyl-containing moiety. These reactions are fundamental in the synthesis of various alkaloid frameworks and other nitrogen-containing heterocycles.

Furthermore, the oxane ring can influence the stereochemical outcome of such cyclization reactions, offering a degree of control over the three-dimensional arrangement of the resulting molecule. The conformational rigidity of the six-membered ring can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Table 1: Potential Heterocyclic Scaffolds Derivable from N,2-Dimethyloxan-4-amine Hydrochloride

| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Type |

| Fused Oxazino-pyridines | Intramolecular cyclization of an N-acylated derivative | Cyclodehydration |

| Spiro-oxazolidinones | Reaction with phosgene (B1210022) or its equivalents | Cyclocarbonylation |

| Bridged Diazabicycles | Tandem N-alkylation and intramolecular cyclization | Annulation |

Development of Scaffolds for Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Scaffolds, or core molecular frameworks, that offer three-dimensional diversity are highly sought after. N,2-Dimethyloxan-4-amine hydrochloride, with its non-planar oxane ring and multiple points for diversification, represents an attractive scaffold for combinatorial chemistry.

The secondary amine provides a primary point for modification, allowing for the introduction of a wide array of substituents through reactions like acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. Additionally, the methyl group on the oxane ring could potentially be functionalized, although this would likely require more forcing reaction conditions.

The resulting library of compounds would possess a common oxane core but differ in the nature of the appended side chains. This structural diversity is crucial for exploring the chemical space and identifying molecules with desired biological activities. The inherent chirality of the parent molecule also allows for the creation of stereochemically defined libraries, which is of paramount importance in medicinal chemistry.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. Primary and secondary amines are common components in many well-known MCRs, such as the Ugi, Passerini, and Mannich reactions.

N,2-Dimethyloxan-4-amine hydrochloride can serve as the amine component in such reactions. For example, in an Ugi four-component reaction, it would react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate an α-acylamino carboxamide derivative incorporating the N,2-dimethyloxan-4-amine moiety. The products of such reactions are often highly complex and possess a high degree of molecular diversity, making them suitable for screening libraries.

The steric bulk and electronic properties of the N,2-dimethyloxan-4-amine fragment can influence the course and outcome of the MCR, potentially leading to novel chemotypes that would be difficult to access through traditional linear synthesis.

Table 2: Potential Multi-Component Reactions Involving N,2-Dimethyloxan-4-amine Hydrochloride

| Reaction Name | Reactants | Product Class |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |

| Mannich Reaction | Aldehyde, Active Methylene Compound | β-Amino carbonyl compounds |

| Petasis Reaction | Aldehyde, Boronic Acid | Allylic amines |

Precursors for Chirality Transfer Studies

As a chiral molecule, N,2-Dimethyloxan-4-amine hydrochloride holds potential as a precursor in asymmetric synthesis, particularly in studies of chirality transfer. The stereocenters at the 2- and 4-positions of the oxane ring can be used to induce chirality in new stereocenters formed during a chemical reaction.

This can be achieved by using the amine as a chiral auxiliary. By temporarily attaching the N,2-dimethyloxan-4-amine moiety to a prochiral substrate, the stereochemical environment of the oxane ring can direct the approach of a reagent, leading to a diastereoselective transformation. Subsequent cleavage of the auxiliary would then yield an enantiomerically enriched product.

Alternatively, the compound could be used as a chiral ligand for a metal catalyst. The nitrogen and oxygen atoms of the oxane ring can coordinate to a metal center, creating a chiral catalytic species that can mediate a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The specific stereoisomer of N,2-Dimethyloxan-4-amine hydrochloride used would determine the absolute configuration of the product.

While detailed studies specifically employing N,2-Dimethyloxan-4-amine hydrochloride for chirality transfer are not prominently reported, the principles of using chiral amines and their derivatives in asymmetric synthesis are well-established and provide a clear roadmap for the potential applications of this compound in the field.

Future Research Directions and Emerging Opportunities

Integration of Advanced Analytical Techniques for Real-time Studies

A deeper understanding of the behavior of N,2-Dimethyloxan-4-amine;hydrochloride in various environments necessitates the use of advanced analytical techniques. Future studies will likely integrate real-time monitoring of reactions and interactions. Techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide valuable kinetic and mechanistic data on the formation and subsequent reactions of the compound. The development of highly sensitive mass spectrometry methods will be crucial for characterizing complex mixtures and identifying trace impurities. omicsonline.org For amine-containing compounds, techniques like pre-extraction derivatization coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can offer enhanced detection and quantification in complex matrices. acs.org These advanced analytical tools will be instrumental in ensuring the quality and purity of synthesized compounds and in studying their dynamic behavior.

Development of High-Throughput Computational Screening Tools

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of oxane derivatives. The development of high-throughput computational screening tools will enable the rapid evaluation of large virtual libraries of compounds based on this compound. rsc.org By employing quantitative structure-activity relationship (QSUR) models, researchers can predict the physicochemical properties and potential biological activities of novel derivatives, prioritizing the most promising candidates for synthesis. nih.gov Molecular dynamics simulations can provide insights into the conformational preferences and interaction profiles of these molecules, guiding the design of compounds with specific desired characteristics. nih.gov Such in silico approaches significantly reduce the time and resources required for experimental screening. crcm-marseille.frresearchgate.net

Exploration of Uncharted Chemical Transformations

The chemical reactivity of the this compound scaffold remains largely to be explored. Future research will likely focus on uncovering and developing novel chemical transformations. This could involve exploring the reactivity of the secondary amine, the methyl group, or the oxane ring itself. For instance, late-stage functionalization techniques could be employed to introduce diverse chemical motifs, expanding the chemical space accessible from this core structure. Investigating ring-opening and ring-expansion reactions could lead to the synthesis of entirely new classes of compounds with potentially unique properties. The systematic exploration of these uncharted chemical transformations will be key to diversifying the applications of oxane derivatives.

Innovations in Sustainable Chemical Synthesis for Oxane Derivatives

In line with the growing emphasis on green chemistry, future synthetic approaches for this compound and its analogs will increasingly focus on sustainability. researchgate.net This involves the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of energy-efficient reaction conditions. rsc.orgresearchgate.net Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach. The principles of atom economy will also be a key consideration, designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov These innovations will not only reduce the environmental impact of chemical synthesis but also contribute to the development of more cost-effective and safer manufacturing processes for this important class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,2-Dimethyloxan-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via alkylation of oxan-4-amine derivatives using methylating agents like methyl iodide in the presence of a base (e.g., KCO) under reflux conditions. Purification often involves recrystallization from ethanol or acetone to isolate the hydrochloride salt. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine-to-methylating agent) are critical for minimizing byproducts such as over-alkylated species .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | Dichloromethane or THF |

| Yield | 65–75% |

Q. How is the structural integrity of N,2-Dimethyloxan-4-amine hydrochloride validated in synthetic batches?

- Methodology : Use a combination of H/C NMR to confirm substitution patterns (e.g., methyl groups at N and C2 positions) and FT-IR to identify N–H stretching (2500–3000 cm) and C–O–C vibrations (1100–1250 cm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 165.66 (free base) and 202.12 (hydrochloride) .

Q. What are the solubility and stability profiles of N,2-Dimethyloxan-4-amine hydrochloride under physiological conditions?

- Methodology : Solubility is tested in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Stability studies involve HPLC monitoring of degradation products under varying pH (3–9) and temperatures (4–37°C). The compound shows high solubility in polar solvents (>50 mg/mL in water) but degrades rapidly at pH > 8 due to deprotonation of the amine group .

Advanced Research Questions

Q. How does stereochemistry at the oxan-4-amine core influence biological activity, and what strategies are used to resolve enantiomers?

- Methodology : Chiral HPLC (e.g., Chiralpak® IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Biological assays (e.g., receptor binding) reveal that the (R)-enantiomer exhibits 3–5× higher affinity for serotonin receptors compared to the (S)-form. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% enantiomeric excess .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties, and how do metabolic enzymes affect its half-life?

- Methodology : Hepatic microsomal assays (human/rat) identify CYP3A4 as the primary metabolizing enzyme, with a of 2.5 hours. LC-MS/MS quantifies metabolites like N-demethylated derivatives. Caco-2 cell monolayers assess permeability (P = 1.2 × 10 cm/s), indicating moderate oral bioavailability .

Q. How can contradictions in reported biological activities (e.g., receptor antagonism vs. enzyme inhibition) be resolved?

- Methodology : Use orthogonal assays (e.g., radioligand binding vs. enzymatic activity) to differentiate mechanisms. For example, conflicting data on dopamine receptor antagonism may arise from off-target PDE4 inhibition at high concentrations (>10 µM). Dose-response curves and Schild analysis clarify potency (IC = 0.8 µM for D receptors vs. 12 µM for PDE4) .

Q. What computational approaches predict the compound’s interaction with transmembrane transporters?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to ABCB1 (P-glycoprotein). Key interactions include hydrogen bonding between the oxan oxygen and Tyr310, and hydrophobic contacts with Phe343. Free energy calculations (MM-PBSA) estimate a binding affinity of −9.2 kcal/mol, suggesting efflux liability .

Data Contradiction Analysis

Q. Why do thermal stability studies report varying decomposition temperatures (150–170°C) for N,2-Dimethyloxan-4-amine hydrochloride?

- Resolution : Differences arise from analytical methods. TGA (nitrogen atmosphere) shows decomposition at 170°C, while DSC (oxidizing conditions) indicates onset at 150°C due to oxidative degradation. Purity (>95% by HPLC) and crystalline vs. amorphous forms also affect results .

Key Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.